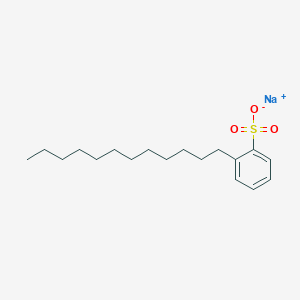

Copper 1,3-diphenyl-1,3-propanedionate

説明

Synthesis Analysis

The synthesis of Copper 1,3-diphenyl-1,3-propanedionate and its complexes involves the reaction of 2-substituted-1,3-diphenyl-1,3-propanedione with copper(II) ion and their adducts with 2,2'-bipyridine and 1,10-phenanthroline. These complexes are characterized by microanalysis, conductance, magnetic, and spectral measurements, indicating that they are 1:1 electrolytes. The synthesis process employs Density Functional Theory (DFT) and Semi-empirical PM3 to predict a distorted five coordinate square pyramidal geometry for the modeled compound (Omoregie, Obi-Egbedi, & Woods, 2014).

Molecular Structure Analysis

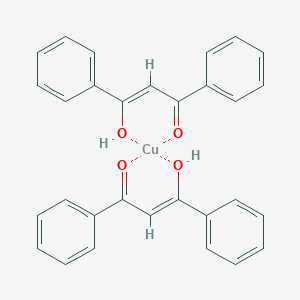

The molecular structure of bis(1,3-diphenyl-1,3-propanedionato)copper(II) has been elucidated using three-dimensional X-ray diffraction data, showing a square configuration of the copper ion with specific dimensions and angles, indicating no extensive conjugation between the phenyl groups and the chelate ring system (Blackstone, Thuijl, & Romers, 1966).

Chemical Reactions and Properties

Copper 1,3-diphenyl-1,3-propanedionate participates in various chemical reactions, including the synthesis of 3-hydroxy-2,5-dialkyl-1,4-benzoquinone and 3,3′-dihydroxy 2,2′,5,5′-tetraalkyl-4,4′-diphenoquinone under specific conditions, showcasing its reactivity and application potential in organic synthesis (Horiuchi & Suzuki, 1989).

Physical Properties Analysis

The physical properties, such as the solvatochromic behavior in the UV region and the determination of static first hyperpolarizabilities, indicate that Copper 1,3-diphenyl-1,3-propanedionate exhibits non-zero microscopic first hyperpolarizability, suggesting potential applications in nonlinear optical (NLO) materials (Donmez, Kara, Karakas, Unver, & Elmali, 2007).

Chemical Properties Analysis

The complex demonstrates efficient catalysis in click reactions of azides with alkynes, producing 1,4-substituted 1,2,3-triazoles with excellent yields. This highlights its role as a catalyst in facilitating significant chemical transformations, emphasizing its chemical properties and applicability in synthetic chemistry (Nakamura, Terashima, Ogata, & Fukuzawa, 2011).

科学的研究の応用

Synthesis and Characterization : Copper 1,3-diphenyl-1,3-propanedionate has been synthesized and characterized in different forms. For example, it's involved in the formation of macrocyclic complexes with a 14-membered N4-tetradentate macrocycle (Malik, Bembi, & Singh, 1983). Additionally, spectroscopic properties and structural studies of its complexes have been conducted (Omoregie, Obi-Egbedi, & Woods, 2014).

Crystal Structure Analysis : The crystal structure of bis(1,3-diphenyl-1,3-propanedionato)copper(II) reveals a square configuration of the copper ion with Cu-O bonds and planar chelate rings (Blackstone, Thuijl, & Romers, 1966).

Solvent Extraction : Copper 1,3-diphenyl-1,3-propanedionate is also involved in the solvent extraction of copper from solutions, showing enhanced selectivity and stripping efficiency (Fu et al., 2011).

Luminescence Applications : Research indicates potential applications in luminescence, particularly with Eu(III) complexes in a poly(methyl methacrylate) matrix, demonstrating high emission quantum efficiency (Zhang, Chen, Luo, & Dua, 2013).

Coordination Polymers : Copper 1,3-diphenyl-1,3-propanedionate plays a role in forming coordination polymers with unique properties, such as discrete left- and right-handed helical chains (Wang et al., 2004).

Electronic Spectroscopy Analysis : It's also been studied using ESCA (Electron Spectroscopy for Chemical Analysis) for understanding the charge distribution in copper complexes (Folkesson, Sundberg, Johansson, & Larsson, 1983).

Antioxidant Activity : Some studies have explored its antioxidant activity, indicating its potential in health and medicinal applications (Jiang-lian, 2013).

Safety And Hazards

Copper 1,3-diphenyl-1,3-propanedionate can cause serious eye irritation (H319) . Precautionary measures include wearing protective gloves, protective clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention .

特性

IUPAC Name |

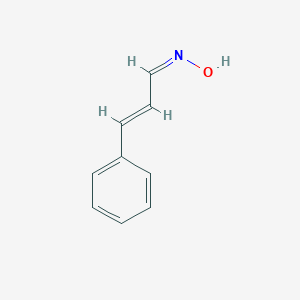

copper;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H12O2.Cu/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11,16H;/b2*14-11-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILYCOXWSHKINW-AGIYBIRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24CuO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper 1,3-diphenyl-1,3-propanedionate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)

![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)

![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)